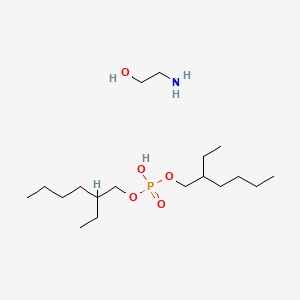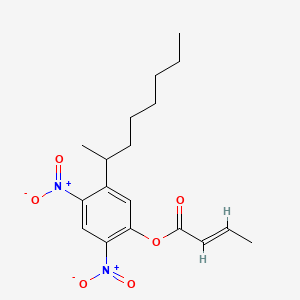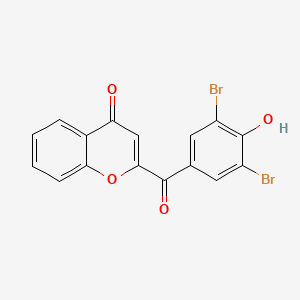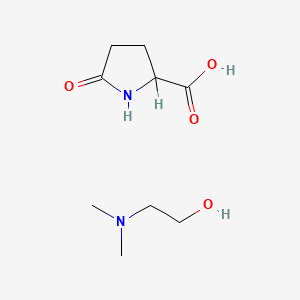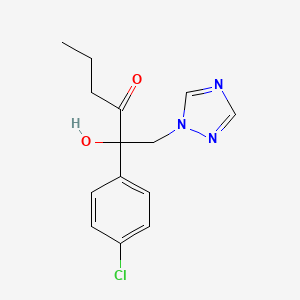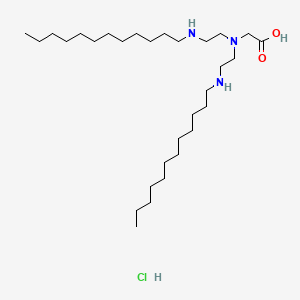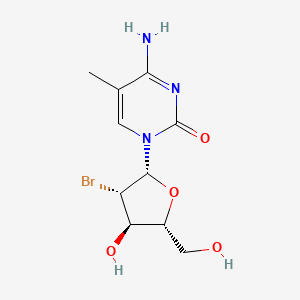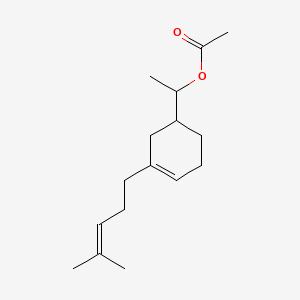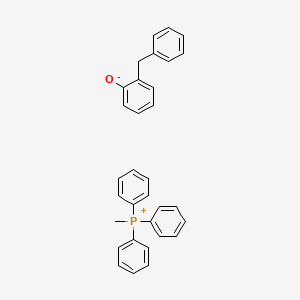
2-benzylphenolate;methyl(triphenyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzylphenolate;methyl(triphenyl)phosphanium is a chemical compound that consists of a methyl(triphenyl)phosphanium cation and a 2-benzylphenolate anion. This compound is known for its applications in organic synthesis, particularly in the formation of Wittig reagents, which are used in the synthesis of alkenes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-benzylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with methyl bromide to form methyl(triphenyl)phosphanium bromide. This intermediate is then reacted with 2-benzylphenol to form the desired compound. The reaction is usually carried out in a polar organic solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. Microwave irradiation has been reported as an efficient method for the preparation of substituted-benzyltriphenylphosphonium bromide salts, which can be further reacted to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-benzylphenolate;methyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to form reduced phosphonium compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as butyllithium (BuLi) and potassium tert-butoxide. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, treating methyl(triphenyl)phosphanium bromide with butyllithium forms methylenetriphenylphosphorane, a useful methylenating reagent .
Applications De Recherche Scientifique
2-benzylphenolate;methyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: It is used in the synthesis of Wittig reagents, which are crucial for the formation of alkenes in organic synthesis.
Biology: The compound can be used as a phase transfer catalyst in various biochemical reactions.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism by which 2-benzylphenolate;methyl(triphenyl)phosphanium exerts its effects involves the formation of reactive intermediates such as ylides. These intermediates can participate in various chemical reactions, including the Wittig reaction, to form alkenes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium bromide: This compound is similar in structure and is also used in the formation of Wittig reagents.
Benzyltriphenylphosphonium chloride: Another similar compound used in organic synthesis.
Uniqueness
2-benzylphenolate;methyl(triphenyl)phosphanium is unique due to its specific combination of a methyl(triphenyl)phosphanium cation and a 2-benzylphenolate anion, which imparts distinct reactivity and applications in organic synthesis compared to other phosphonium salts .
Propriétés
Numéro CAS |
93839-48-6 |
|---|---|
Formule moléculaire |
C32H29OP |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
2-benzylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C13H12O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h2-16H,1H3;1-9,14H,10H2/q+1;/p-1 |
Clé InChI |
IDZMHMBUUCZVHK-UHFFFAOYSA-M |
SMILES canonique |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=CC=CC=C2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




